molecular formula C8H13ClN2O2 B1389146 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride CAS No. 1094607-15-4

4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride

Cat. No. B1389146
CAS RN: 1094607-15-4
M. Wt: 204.65 g/mol
InChI Key: DVNDIUJJOKMCHY-UHFFFAOYSA-N
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Description

“4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1094607-15-4 . It has a molecular weight of 204.66 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2.ClH/c1-7-9-4-6-10(7)5-2-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 204.66 . The InChI code provides a specific description of the molecule’s structure .

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in the development of new drugs, as it has been shown to be able to bind to certain receptors in the body. Additionally, this compound has been used in the study of the structure and function of proteins, and in the development of new materials.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it can bind to a variety of receptors, which makes it useful for studying the structure and function of proteins. However, this compound has some limitations, such as its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride research. One potential direction is the development of new drugs that utilize this compound as an active ingredient. Additionally, further research on the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases and conditions. Additionally, further research could be done to explore the potential of this compound for use in drug delivery systems. Finally, further research could be done to explore the potential of this compound for use in materials science and nanotechnology.

Safety and Hazards

The safety information for “4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride” can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-7-9-4-6-10(7)5-2-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNDIUJJOKMCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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